molecular formula C20H19N5OS2 B2462857 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797574-57-2

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2462857
CAS No.: 1797574-57-2
M. Wt: 409.53
InChI Key: AQRURCOIZXLPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

Studies have indicated the potential of thiazole derivatives, including benzo[d]thiazol structures, in cancer treatment. They have shown efficacy in inducing apoptosis, decreasing cell growth, and preventing angiogenesis in various cancer cell lines. Particularly, α-adrenoceptor antagonists with thiazole structures have demonstrated antitumor effects largely independent of α1-blockade, proposing targets such as VEGF, EGFR, HER2/Neu, and caspase 8/3. However, further clinical trials are needed to confirm these properties in human studies (Batty et al., 2016).

Antibacterial Applications

Thiazole compounds are known for their diverse therapeutic activities, including potent antibacterial properties. Modifications at different positions of the thiazole ring generate molecules with strong antibacterial activities, highlighting the significance of thiazole derivatives in developing new antibacterial agents (Kashyap et al., 2018).

Antiproliferative and Antitumor Activities

Thiazole and oxazole derivatives have garnered attention due to their wide range of biological activities, including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. A systematic review emphasizes their antiproliferative and antitumor activities, with several promising compounds identified containing thiazole nuclei or derivatives (Guerrero-Pepinosa et al., 2021).

Chemopreventive Properties

Thiazole structures are prevalent in African medicinal spices and vegetables, which have been reported to tackle malignant diseases effectively. The cytotoxic effects include induction of apoptosis, disruption of mitochondrial membrane potential, and generation of reactive oxygen species, suggesting the role of thiazole structures in cancer chemoprevention (Kuete et al., 2017).

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c26-19(14-5-6-15-17(11-14)24-28-23-15)21-12-13-7-9-25(10-8-13)20-22-16-3-1-2-4-18(16)27-20/h1-6,11,13H,7-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRURCOIZXLPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.